2,6-Dimethyl-1H-indole 3-methylbenzoate
Description
Contextualization of Indole (B1671886) and Benzoate (B1203000) Scaffolds within Advanced Organic Chemistry and Medicinal Chemistry Research
The indole ring system, a fusion of benzene (B151609) and pyrrole (B145914) rings, is a cornerstone of heterocyclic chemistry. nih.gov Its prevalence in nature is remarkable, forming the core of the amino acid tryptophan and a multitude of alkaloids and natural products. In the realm of medicinal chemistry, indole derivatives are recognized as a "privileged scaffold" due to their ability to interact with a wide range of biological targets. mdpi.com This has led to the development of numerous indole-containing drugs with diverse therapeutic applications, including anti-inflammatory agents like Indomethacin, and compounds with anticancer, antiviral, and antibacterial properties. nih.govmdpi.com The versatility of the indole scaffold allows for structural modifications that can fine-tune its biological activity, making it a focal point in modern drug discovery. mdpi.com
Similarly, the benzoate scaffold is a fundamental component in both biological and synthetic chemistry. Methyl benzoate, an ester formed from the condensation of benzoic acid and methanol (B129727), is a naturally occurring compound found in various plants. nih.govwikipedia.org Benzoate esters are widely used in the fragrance industry for their pleasant aromas and also serve as solvents and chemical intermediates. wikipedia.orgsigmaaldrich.com In medicinal chemistry, the ester functionality is often incorporated into molecules to create prodrugs, which can improve a drug's absorption and distribution characteristics before being hydrolyzed in the body to release the active compound. The aromatic ring of the benzoate can also participate in important non-covalent interactions with biological receptors.
Rationale for Investigating 2,6-Dimethyl-1H-indole 3-methylbenzoate (B1238549) as a Representative Heterocyclic System
The scientific impetus for investigating 2,6-Dimethyl-1H-indole 3-methylbenzoate lies in its specific and deliberate structural arrangement. The molecule is a hybrid, designed to probe the synergistic or additive effects of its constituent parts. The rationale can be broken down by analyzing its key features:
Ester Functionality at the C3-Position: The C3 position of the indole ring is a critical site for functionalization in many biologically active indole derivatives. nih.gov Attaching the 3-methylbenzoate group at this position introduces an ester linkage that can be susceptible to hydrolysis, a feature that is particularly relevant for potential prodrug applications. This specific ester group also introduces another aromatic ring and a methyl substituent, providing additional points for potential molecular interactions and metabolic modification.
By studying this precise molecular architecture, researchers can gain valuable insights into structure-activity relationships (SAR). Understanding how these specific substitutions affect the chemical, physical, and potential biological properties of the molecule can guide the design of more complex and potent derivatives for various applications.
Overview of Key Research Domains Applicable to 2,6-Dimethyl-1H-indole 3-methylbenzoate
The unique structure of 2,6-Dimethyl-1H-indole 3-methylbenzoate makes it a relevant subject for several key research domains:
Synthetic Organic Chemistry: A primary area of research is the development of efficient and regioselective methods for the synthesis of such multi-substituted indoles. Classic methods like the Leimgruber-Batcho indole synthesis provide a foundation for creating substituted indole precursors. clockss.orgorgsyn.org Modern synthetic strategies often employ transition-metal catalysis, such as palladium-catalyzed reactions, to construct the indole core or to introduce functional groups with high precision. mdpi.com Research in this area focuses on improving yields, reducing the number of synthetic steps, and creating methodologies that are tolerant of diverse functional groups. organic-chemistry.org
Medicinal Chemistry and Drug Discovery: Given the wide spectrum of biological activities associated with indole derivatives, compounds like 2,6-Dimethyl-1H-indole 3-methylbenzoate are logical candidates for biological screening. nih.govmdpi.com Research would involve evaluating its potential as an anticancer, antimicrobial, or anti-inflammatory agent. nih.govjmchemsci.com It could serve as a lead compound for further optimization or be used as a molecular fragment in the design of new therapeutic agents.
Materials Science: Indole-containing compounds are increasingly being explored for their applications in materials science, particularly in the field of organic electronics. The electron-rich nature of the indole ring system gives rise to interesting photophysical properties. While specific research on this particular molecule is not widely documented, its core structure suggests that it could be a building block for creating novel organic semiconductors or fluorescent materials.
Data Tables
Physicochemical Properties of 2,6-Dimethyl-1H-indole 3-methylbenzoate
| Property | Value |
|---|---|
| CAS Number | 1227267-30-2 cymitquimica.com |
| Molecular Formula | C₁₈H₁₇NO₂ cymitquimica.com |
| Molecular Weight | 279.33 g/mol cymitquimica.com |
| Synonyms | 1H-Indole-3-carboxylic acid, 2,6-dimethyl-, phenylmethyl ester; Phenylmethyl 2,6-dimethyl-1H-indole-3-carboxylate cymitquimica.com |
Table of Compounds Mentioned
| Compound Name |
|---|
| 2,6-Dimethyl-1H-indole 3-methylbenzoate |
| Indomethacin |
| Tryptophan |
| Methyl benzoate |
Properties
Molecular Formula |
C18H19NO2 |
|---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
2,6-dimethyl-1H-indole;3-methylbenzoic acid |
InChI |
InChI=1S/C10H11N.C8H8O2/c1-7-3-4-9-6-8(2)11-10(9)5-7;1-6-3-2-4-7(5-6)8(9)10/h3-6,11H,1-2H3;2-5H,1H3,(H,9,10) |
InChI Key |
AXPJNUPLVVFLJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)O.CC1=CC2=C(C=C1)C=C(N2)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 2,6 Dimethyl 1h Indole 3 Methylbenzoate and Its Analogues
Retrosynthetic Analysis and Strategic Disconnections of the 2,6-Dimethyl-1H-indole 3-methylbenzoate (B1238549) Core
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, readily available starting materials. For 2,6-Dimethyl-1H-indole 3-methylbenzoate, two primary disconnections are considered the most logical.
The most apparent disconnection is at the C3-acyl bond (C-C bond), which simplifies the molecule into two key fragments: the 2,6-dimethyl-1H-indole core and a 3-methylbenzoyl derivative. This disconnection is based on a Friedel-Crafts acylation reaction, a common and effective method for functionalizing the electron-rich C3 position of the indole (B1671886) ring. nih.gov
A further disconnection of the 2,6-dimethyl-1H-indole core itself leads back to simpler acyclic or benzene-based precursors. This can be envisioned through established indole synthesis reactions. For instance, a disconnection guided by the Fischer indole synthesis methodology breaks the N1-C2 and C7a-C3a bonds, leading back to p-tolylhydrazine and methyl ethyl ketone. This strategic approach allows for the construction of the core indole scaffold from commercially available starting materials.
These disconnections outline a convergent synthetic plan: one pathway focuses on constructing the substituted indole nucleus, while the other prepares the acylating agent. The final step involves coupling these two fragments to yield the target compound.
Development of Novel Synthetic Routes to 2,6-Dimethyl-1H-indole 3-methylbenzoate
The synthesis of 2,6-Dimethyl-1H-indole 3-methylbenzoate can be approached by first constructing the core indole structure, followed by the regioselective introduction of the necessary substituents.
The formation of the 2,6-dimethyl-1H-indole scaffold is the cornerstone of the synthesis. Two classical methods, the Fischer and Bischler indole syntheses, are primary candidates for this transformation.
The Fischer Indole Synthesis is one of the oldest and most reliable methods for preparing substituted indoles. thermofisher.com It involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgsharif.edu To form 2,6-dimethyl-1H-indole, 4-methylphenylhydrazine (B1211910) would be condensed with acetone. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a cdnsciencepub.comcdnsciencepub.com-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole. wikipedia.orgyoutube.com The choice of acid catalyst, which can range from Brønsted acids like HCl to Lewis acids like ZnCl₂, is crucial and can influence the reaction's efficiency. sharif.edu
The Bischler–Möhlau Indole Synthesis is another classical method, which typically forms 2-aryl-indoles from an α-bromo-acetophenone and an excess of an aniline. wikipedia.org While its traditional application has been limited by harsh conditions and often poor yields, modern modifications have improved its utility. wikipedia.orgresearchgate.net For the synthesis of 2,6-dimethyl-1H-indole, a modified Bischler approach could potentially be employed, although it is less direct than the Fischer synthesis for this specific substitution pattern. Recent advancements, such as the use of microwave irradiation or milder catalysts, have made the Bischler synthesis more viable for a broader range of indole derivatives. mdpi.comresearchgate.net
| Synthesis Method | Starting Materials for 2,6-Dimethyl-1H-indole | General Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer Indole Synthesis | 4-methylphenylhydrazine and Acetone | Brønsted or Lewis acid catalyst (e.g., HCl, H₂SO₄, ZnCl₂) wikipedia.org | High reliability, wide applicability, one-pot potential thermofisher.com | Unsymmetrical ketones can lead to regioisomeric products thermofisher.com |
| Modified Bischler Indole Synthesis | α-halo ketone and 4-methylaniline derivative | Often requires excess aniline, heat; modern variants use microwave irradiation mdpi.comwikipedia.orgresearchgate.net | Can provide access to diverse analogues researchgate.net | Harsh traditional conditions, potential for low yields and unpredictable regioselectivity wikipedia.org |
The indole nucleus is inherently electron-rich, with the C3 position being the most nucleophilic and thus most susceptible to electrophilic substitution. This inherent reactivity is exploited for the introduction of the 3-methylbenzoate group. The most direct method is the Friedel-Crafts acylation of the pre-formed 2,6-dimethyl-1H-indole. nih.gov
The reaction is typically carried out using 3-methylbenzoyl chloride as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). However, a significant challenge in the acylation of N-H free indoles is the competing reaction at the nitrogen atom (N-acylation). nih.gov To circumvent this, N-protection strategies can be employed, though this adds extra steps to the synthesis. Alternatively, optimization of reaction conditions, such as the choice of catalyst and solvent, can favor C3-acylation. For instance, using metal triflates as catalysts in ionic liquids under microwave irradiation has been shown to be a fast and green method for achieving high regioselectivity for the 3-position without needing to protect the N-H group. nih.gov
| Method | Acylating Agent | Catalyst/Solvent | Key Features |
|---|---|---|---|
| Classical Friedel-Crafts | 3-methylbenzoyl chloride | AlCl₃, ZnCl₂ | Simple and direct, but can lead to N-acylation and 1,3-diacylation byproducts nih.gov |
| Microwave-Assisted Friedel-Crafts | 3-methylbenzoic anhydride | Y(OTf)₃ / [BMI]BF₄ | Fast, green method with high C3 regioselectivity for unprotected indoles; catalyst can be reused nih.gov |
| Triflic Acid Mediated Hydroarylation | 3-methyl-substituted arene | TfOH | Enforces C3 electrophilicity, allowing for the addition of electron-rich arenes nih.gov |
An alternative synthetic strategy involves forming a less substituted indole and then introducing the methyl groups at the C2 and C6 positions. This approach requires highly regioselective C-H functionalization methods.
C6-Methylation: Direct and selective functionalization of the C6 position on the indole's benzene (B151609) ring is challenging due to the higher reactivity of the pyrrole (B145914) ring. researchgate.net Therefore, the C6-methyl group is most practically introduced by starting with a pre-substituted precursor, such as 4-methylaniline or 4-methylphenylhydrazine, prior to the indole ring-forming reaction. However, recent advances in catalysis have shown that remote C-H activation is possible. For example, ruthenium-catalyzed reactions using a directing group at the N1 position and an ancillary directing group at the C3 position have achieved selective C6-alkylation. acs.org
C2-Methylation: The C2 position is the second most reactive site for electrophilic attack after C3. Direct C2-methylation of an N-H indole is difficult to achieve selectively. A common strategy involves protecting the nitrogen atom with a removable directing group, which then steers the methylation to the C2 position. Palladium-catalyzed C-H activation has emerged as a powerful tool for this transformation. rsc.org More recently, a one-step, regioselective C2-H methylation of free (N-H) indoles has been developed using a Pd(II)/norbornene cooperative catalytic system, offering a more streamlined approach. rsc.org
Advanced Catalytic Approaches in 2,6-Dimethyl-1H-indole 3-methylbenzoate Synthesis
Modern organic synthesis increasingly relies on transition metal catalysis to achieve high efficiency and selectivity, often under milder conditions than classical methods. bohrium.commdpi.com
Transition metal-catalyzed cross-coupling and C-H functionalization reactions provide powerful alternatives for assembling the 2,6-Dimethyl-1H-indole 3-methylbenzoate structure. rsc.org These methods can be used to form the indole core itself or to introduce the required substituents with high precision.
For instance, a palladium-catalyzed Buchwald-Hartwig amination could be part of a sequence to form the indole ring. More directly relevant to the target molecule, transition-metal catalysis can be employed for the C3-acylation step. Instead of a classical Friedel-Crafts reaction, a palladium or rhodium catalyst could mediate the coupling of a C3-functionalized indole (e.g., 3-haloindole or 3-borylindole) with a suitable 3-methylbenzoyl partner.
Furthermore, direct C-H activation at the C3 position, followed by coupling with an acyl source, represents a highly atom-economical approach. While C2-H functionalization is more commonly reported, catalyst systems are being developed that can selectively target other positions on the indole ring. nih.gov These advanced methods offer the potential for more efficient and modular syntheses of complex indole derivatives.
| Reaction Type | Position Functionalized | Catalyst System (Example) | Key Advantage |
|---|---|---|---|
| Direct C-H Methylation rsc.org | C2 | Pd(II)/Norbornene | Direct methylation of free (N-H) indoles in one step |
| Remote C-H Alkylation acs.org | C6 | Ruthenium(II) | Achieves functionalization of the typically less reactive benzene ring via σ-activation |
| Oxidative Annulation mdpi.com | Indole Core Synthesis | Palladium(II) | Efficient construction of functionalized indole-3-carboxylates from N-aryl enamines |
| Directed C-H Functionalization nih.gov | C2 or C3 | Iridium(III) or Rhodium(I) | Catalyst control allows for selective functionalization at either C2 or C3 by translocation of a directing group |
Organocatalysis and Biocatalysis in Indole Derivative Synthesis
Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of indoles, enabling the construction of chiral indole derivatives with high enantioselectivity. capes.gov.brrsc.org Chiral phosphoric acids (CPAs) and chiral urea (B33335) catalysts are particularly effective in activating indoles for various transformations. benthamdirect.comresearchgate.net These catalysts have been successfully employed in asymmetric Friedel-Crafts reactions, Michael-type additions, and allylic alkylations, allowing for the direct functionalization of the indole core. benthamdirect.comnih.gov For instance, the reaction of 2-methyl-3-nitroindoles with Morita-Baylis-Hillman carbonates can be catalyzed by chiral biscinchona alkaloids to produce functionalized indole derivatives in good yields and high enantioselectivities. nih.gov Similarly, chiral bifunctional organocatalysts have been used for the highly enantioselective substitution of 3-(1-tosylalkyl)indoles with oxindoles. nih.gov These strategies facilitate the creation of complex molecules with multiple stereocenters, a crucial aspect in the synthesis of biologically active compounds. nih.govacs.org
Biocatalysis offers a green and highly selective alternative for synthesizing indole derivatives under mild, aqueous conditions. researchgate.net Enzymes, such as lipases and tryptophan synthases, demonstrate remarkable catalytic activity and specificity. Lipase from Thermomyces lanuginosus (TLIM), for example, has been used to catalyze the cascade reaction of indoles with various aldehydes in pure water to produce bis(indolyl)methanes in excellent yields. nih.govresearchgate.net This enzymatic approach is scalable and the catalyst can be recycled multiple times with minimal loss of activity. researchgate.net
Furthermore, multi-enzyme cascade systems have been developed for the synthesis of structurally diverse indole-containing molecules. nih.gov A three-enzyme system comprising an engineered tryptophan synthase β-subunit, an L-amino acid oxidase (LAAO), and a thiamine-diphosphate (ThDP)-dependent enzyme can produce a variety of indole-containing acyloins from simple indole precursors. nih.gov Such chemoenzymatic strategies highlight the potential of biocatalysis to generate complex and valuable indole derivatives that are challenging to access through traditional chemical synthesis. nih.govnih.gov
Application of Ionic Liquids and Green Chemistry Principles (e.g., Dimethyl Carbonate as a Methylating Agent)
Ionic Liquids (ILs) are increasingly utilized as environmentally benign solvents and catalysts in indole synthesis, particularly in the Fischer indole synthesis. tandfonline.com Their negligible vapor pressure, thermal stability, and tunable properties make them attractive alternatives to volatile organic solvents. thieme-connect.com Brønsted acidic ionic liquids, such as those functionalized with sulfonic acid groups (SO3H), have been successfully applied as recyclable catalysts for one-pot Fischer indole synthesis in water, achieving yields of 68–96%. rsc.org The use of ILs can simplify product separation and allow for the reuse of the catalytic system, aligning with green chemistry principles. researchgate.net Some IL-based methodologies even proceed without any additional solvents. researchgate.net
| Ionic Liquid | Synthetic Method | Key Advantages | Yield Range | Reference |
|---|---|---|---|---|
| [(HSO3-p)2im][HSO4] | Fischer Indole Synthesis | Catalyst in water, reusable | 68-96% | rsc.org |
| 1-Butyl-3-methylimidazolium tetrafluoroborate | Fischer Indole Synthesis | Green catalyst, reusable 3-5 times | Good to Excellent | researchgate.net |
| 1-Butylpyridinium chloride–AlCl3 | Fischer Indole Synthesis | Dual solvent and catalyst | Good | thieme-connect.com |
| [TMGHPS][TFA] | Fischer Indole Synthesis | Biodegradable, reusable | High | tandfonline.com |
Green Chemistry Principles extend to the choice of reagents. Dimethyl Carbonate (DMC) is a prime example of a green methylating agent that serves as a non-toxic substitute for hazardous reagents like methyl iodide and dimethyl sulfate. st-andrews.ac.ukpsu.edu DMC is biodegradable, safe to handle, and its synthesis involves an eco-friendly process. st-andrews.ac.uk It has been effectively used for the N-methylation of indoles and other nitrogen-containing heterocycles, often accelerated by catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or through microwave irradiation. psu.eduacs.orggoogle.com The reaction mechanism can vary depending on the catalyst, yielding different product profiles. nih.gov While the target molecule, 2,6-Dimethyl-1H-indole 3-methylbenzoate, is an N-acylated rather than N-methylated compound, the principle of substituting hazardous reagents with greener alternatives like DMC is a core tenet applicable to the broader synthesis of functionalized indoles.
| Methylating Agent | Toxicity/Hazard Profile | Byproducts | Environmental Impact |
|---|---|---|---|
| Dimethyl Carbonate (DMC) | Non-toxic, biodegradable | Methanol (B129727), CO2 | Low ("Green" reagent) |
| Methyl Iodide (MeI) | Suspected carcinogen, toxic | Iodide salts | High (Waste disposal issues) |
| Dimethyl Sulfate (DMS) | Highly toxic, corrosive | Sulfate salts | High (Waste disposal issues) |
Process Optimization and Scalability Considerations for 2,6-Dimethyl-1H-indole 3-methylbenzoate Synthesis
Process intensification techniques, such as microwave-assisted organic synthesis (MAOS) , offer significant advantages by drastically reducing reaction times and often improving yields. nih.govnih.gov Microwave irradiation provides efficient and uniform heating, which can accelerate slow transformations. nih.govpitt.edu For example, the palladium-catalyzed synthesis of 2-methyl-1H-indole-3-carboxylate derivatives and the DBU-catalyzed methylation of indoles with DMC are significantly enhanced under microwave conditions, allowing reactions that take hours or days under conventional heating to be completed in minutes or a few hours. acs.orgmdpi.com The development of microwave reactors suitable for scale-up addresses previous limitations, making this a viable technology for industrial processes. pitt.edu
The ultimate goal of process optimization is a scalable, safe, and efficient route that can be implemented on an industrial scale. An eco-friendly Fischer indole cyclization process using toluene (B28343) as both a cosolvent and extraction solvent has been successfully applied to synthesize key intermediates on a multi-kilogram scale, demonstrating a process with zero wastewater and high purity without extensive purification. acs.org Furthermore, the development of automated, miniaturized synthesis platforms allows for rapid screening of reaction conditions and building blocks on a nanomole scale, which can accelerate the discovery of optimized synthetic routes that are proven to be scalable to the millimole and gram level. nih.gov These advancements in catalysis, green reagents, and process technology are crucial for the efficient and sustainable production of complex molecules like 2,6-Dimethyl-1H-indole 3-methylbenzoate.
Advanced Characterization and Elucidation of Molecular Structure for 2,6 Dimethyl 1h Indole 3 Methylbenzoate
Comprehensive Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods provide a wealth of information regarding the connectivity, chemical environment, and electronic nature of atoms within a molecule.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Experiments)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments would be crucial for the complete structural assignment of 2,6-Dimethyl-1H-indole 3-methylbenzoate (B1238549).
¹H NMR Spectroscopy would provide information on the number of different types of protons and their chemical environments. The spectrum is expected to show distinct signals for the aromatic protons of both the indole (B1671886) and benzoate (B1203000) rings, the N-H proton of the indole, and the protons of the three methyl groups. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (coupling constants) would reveal adjacent proton relationships.
¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 2,6-Dimethyl-1H-indole 3-methylbenzoate would give a distinct signal, allowing for the identification of all 18 carbon atoms.
2D NMR Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would reveal proton-proton couplings, helping to assign protons on the same spin system, while an HSQC spectrum would correlate directly bonded proton and carbon atoms. An HMBC (Heteronuclear Multiple Bond Correlation) experiment would show correlations between protons and carbons that are two or three bonds away, which is critical for confirming the ester linkage between the indole and benzoate moieties.
Predicted ¹H NMR Data for 2,6-Dimethyl-1H-indole 3-methylbenzoate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.10 | br s | 1H | N-H (indole) |
| ~7.90 | s | 1H | Ar-H (benzoate) |
| ~7.85 | d | 1H | Ar-H (benzoate) |
| ~7.40 | t | 1H | Ar-H (benzoate) |
| ~7.35 | d | 1H | Ar-H (benzoate) |
| ~7.20 | s | 1H | Ar-H (indole) |
| ~7.10 | d | 1H | Ar-H (indole) |
| ~6.90 | d | 1H | Ar-H (indole) |
| ~2.50 | s | 3H | C6-CH₃ (indole) |
| ~2.45 | s | 3H | C3-CH₃ (benzoate) |
| ~2.40 | s | 3H | C2-CH₃ (indole) |
Predicted ¹³C NMR Data for 2,6-Dimethyl-1H-indole 3-methylbenzoate
| Chemical Shift (δ) ppm | Assignment |
| ~166.0 | C=O (ester) |
| ~138.0 | Ar-C (benzoate) |
| ~136.0 | Ar-C (indole) |
| ~135.0 | Ar-C (indole) |
| ~132.0 | Ar-C (benzoate) |
| ~130.0 | Ar-C (benzoate) |
| ~129.0 | Ar-C (benzoate) |
| ~128.0 | Ar-C (indole) |
| ~125.0 | Ar-C (benzoate) |
| ~122.0 | Ar-C (indole) |
| ~120.0 | Ar-C (indole) |
| ~115.0 | Ar-C (indole) |
| ~110.0 | Ar-C (indole) |
| ~105.0 | Ar-C (indole) |
| ~21.5 | C3-CH₃ (benzoate) |
| ~21.0 | C6-CH₃ (indole) |
| ~12.0 | C2-CH₃ (indole) |
High-Resolution Mass Spectrometry (HRMS) and Coupled Techniques (LC-MS, GC-MS)
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with high accuracy. For 2,6-Dimethyl-1H-indole 3-methylbenzoate (C₁₈H₁₇NO₂), HRMS would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm its molecular formula.
Coupled techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to separate the compound from a mixture and then obtain its mass spectrum. These techniques are particularly useful for analyzing the purity of the synthesized compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For 2,6-Dimethyl-1H-indole 3-methylbenzoate, characteristic fragmentation would likely involve the cleavage of the ester bond, leading to fragments corresponding to the 2,6-dimethyl-1H-indole and 3-methylbenzoyl moieties.
Predicted HRMS Data for 2,6-Dimethyl-1H-indole 3-methylbenzoate
| Ion | Calculated m/z |
| [M+H]⁺ | 280.1332 |
| [M+Na]⁺ | 302.1151 |
Predicted Major Fragments in Mass Spectrum
| m/z | Fragment |
| 279 | [C₁₈H₁₇NO₂]⁺ (Molecular Ion) |
| 145 | [C₁₀H₁₁N]⁺ (2,6-dimethyl-1H-indole) |
| 135 | [C₈H₇O]⁺ (3-methylbenzoyl cation) |
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light corresponds to the vibrations of specific functional groups.
For 2,6-Dimethyl-1H-indole 3-methylbenzoate, the FTIR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the indole ring, C-H stretching of the aromatic rings and methyl groups, a strong C=O stretching of the ester group, and C-O stretching bands. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.
Predicted FTIR and Raman Data for 2,6-Dimethyl-1H-indole 3-methylbenzoate
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3400 | N-H stretch (indole) |
| 3100-3000 | Aromatic C-H stretch |
| 3000-2850 | Aliphatic C-H stretch |
| ~1720 | C=O stretch (ester) |
| 1600-1450 | Aromatic C=C stretch |
| ~1250 | C-O stretch (ester) |
UV-Vis and Photoluminescence Spectroscopy for Electronic and Photophysical Properties
UV-Visible (UV-Vis) and photoluminescence spectroscopy are used to study the electronic transitions and photophysical properties of a molecule. The UV-Vis spectrum of 2,6-Dimethyl-1H-indole 3-methylbenzoate would be expected to show absorption bands corresponding to the π-π* transitions of the indole and benzoate aromatic systems. Photoluminescence spectroscopy would reveal the emission properties of the molecule upon excitation at a specific wavelength, providing information about its fluorescence or phosphorescence behavior.
Predicted UV-Vis and Photoluminescence Data for 2,6-Dimethyl-1H-indole 3-methylbenzoate
| Technique | λ_max (nm) | Description |
| UV-Vis Absorption | ~280, ~320 | π-π* transitions |
| Photoluminescence Emission | ~350-400 | Fluorescence |
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of 2,6-Dimethyl-1H-indole 3-methylbenzoate can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. The resulting crystal structure would also reveal information about intermolecular interactions, such as hydrogen bonding and π-stacking, in the solid state.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. For 2,6-Dimethyl-1H-indole 3-methylbenzoate (C₁₈H₁₇NO₂), the experimentally determined percentages of carbon, hydrogen, and nitrogen should closely match the calculated theoretical values, providing strong evidence for the compound's empirical and molecular formula.
Predicted Elemental Analysis Data for 2,6-Dimethyl-1H-indole 3-methylbenzoate
| Element | Theoretical % |
| Carbon (C) | 77.39 |
| Hydrogen (H) | 6.13 |
| Nitrogen (N) | 5.01 |
| Oxygen (O) | 11.46 |
Despite a comprehensive search for scholarly articles and scientific data, no specific information was found regarding the advanced chromatographic separations, purity assessment, and isomer resolution of the chemical compound "2,6-Dimethyl-1H-indole 3-methylbenzoate."
The search yielded results for related but distinct compounds, such as 2,6-dimethylaniline and various dimethylbenzoate derivatives. However, this information is not directly applicable to the specific molecular structure and properties of 2,6-Dimethyl-1H-indole 3-methylbenzoate.
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Mechanistic Investigations of 2,6 Dimethyl 1h Indole 3 Methylbenzoate Reactivity and Transformations
Reaction Pathways and Kinetic Studies of the Indole (B1671886) Core
The indole nucleus is an electron-rich heterocyclic system, a characteristic that dictates its propensity to undergo electrophilic substitution, while also being susceptible to nucleophilic attack and redox transformations under specific conditions. The presence of two methyl groups on the indole ring, at positions 2 and 6, influences the electronic and steric environment, thereby modulating its reactivity.
Electrophilic aromatic substitution (EAS) is a hallmark reaction of indoles. masterorganicchemistry.com The high electron density of the pyrrole (B145914) ring makes the indole nucleus significantly more reactive towards electrophiles than benzene (B151609). Theoretical and experimental studies consistently show that the C3 position is the most nucleophilic and thus the preferred site of electrophilic attack. This regioselectivity is attributed to the ability of the nitrogen atom to stabilize the resulting cationic intermediate, the arenium ion or sigma complex, through resonance. ic.ac.uk
The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation known as a sigma complex. numberanalytics.com Subsequent deprotonation restores the aromaticity of the ring. numberanalytics.com For the 2,6-dimethyl-1H-indole core, electrophilic attack is predicted to occur overwhelmingly at the C3 position. Common EAS reactions for indoles include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. masterorganicchemistry.com
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Indoles
| Position of Substitution | Stability of Intermediate | Product Distribution |
|---|---|---|
| C3 | Highest (resonance stabilization involving the nitrogen lone pair) | Major Product |
| C2 | Lower (disruption of benzene aromaticity) | Minor or no product |
| Benzene Ring | Lowest (less activated than the pyrrole ring) | Minor or no product |
While less common than electrophilic substitution, nucleophilic reactions on the indole nucleus can be achieved, particularly when the ring is rendered electron-deficient by the presence of electron-withdrawing groups or through the formation of specific intermediates. Nucleophilic substitution can occur at various positions, including the nitrogen atom and the C2 position. clockss.orgnii.ac.jp
Annulation strategies, which involve the formation of a new ring fused to the indole core, often employ nucleophilic reaction mechanisms. These can proceed through initial deprotonation of the indole N-H, followed by reaction with a dielectrophilic species, or via nucleophilic attack on a pre-functionalized indole derivative. For instance, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be an excellent substrate for nucleophilic substitution at the C2 position with various nucleophiles. nii.ac.jpclockss.org
The indole ring is susceptible to oxidation by a variety of reagents. The oxidation of 2,3-dimethylindole (B146702) with potassium peroxodisulphate has been studied, revealing the formation of an intermediate that decomposes to 3-methylindole-2-carbaldehyde. psu.edu The reaction kinetics indicate a first-order dependence on both the indole and the peroxodisulphate. psu.edu Another study on the oxidation of N-substituted-2-methylindoles with dimethyldioxirane (B1199080) has shown the formation of indoxyls and bisindoxyls. researchgate.net The chemical oxidation of 2,6-dimethylaniline, a related compound, using the Fenton process has been shown to proceed through a series of intermediates including 2,6-dimethylphenol (B121312) and 2,6-dimethylbenzoquinone. nih.gov
Reductive transformations of the indole nucleus are also possible, typically requiring strong reducing agents. The reduction of esters to primary alcohols can be achieved using reagents like lithium aluminum hydride (LiAlH4). libretexts.org
Reactivity Profile of the Methyl Benzoate (B1203000) Ester Functional Group
The methyl benzoate portion of the molecule undergoes reactions characteristic of carboxylic acid esters, primarily involving nucleophilic attack at the electrophilic carbonyl carbon.
Ester hydrolysis, the cleavage of an ester by water, can be catalyzed by either acid or base. quora.com
Acid-catalyzed hydrolysis : This reversible process begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of methanol (B129727) yield the carboxylic acid. libretexts.org
Base-catalyzed hydrolysis (saponification) : This is an irreversible reaction where a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The departure of the methoxide (B1231860) leaving group results in the formation of the carboxylic acid, which is then deprotonated by the methoxide to form a carboxylate salt. libretexts.org
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is also typically catalyzed by an acid or a base and is an equilibrium process. libretexts.org Driving the reaction to completion often requires using a large excess of the new alcohol or removing one of the products. libretexts.orgtcu.edu
Aminolysis is the reaction of an ester with an amine to form an amide. The reaction of methyl benzoate with ammonia (B1221849) has been studied computationally, revealing two likely mechanistic pathways: a concerted mechanism and a neutral stepwise mechanism. acs.orgnih.govacs.org
Concerted Mechanism : In this pathway, the nucleophilic amine attacks the carbonyl carbon simultaneously with a proton transfer from the amine to the ester's C-O single bond oxygen, leading to the direct formation of the amide and alcohol through a single transition state. acs.org
Neutral Stepwise Mechanism : This process involves two steps. The first is the nucleophilic addition of the amine to the carbonyl group to form a tetrahedral intermediate. The second step is the elimination of the leaving group (methoxide) from this intermediate. acs.org
Computational studies suggest that for the reaction of methyl benzoate with ammonia, both pathways have similar activation energies. nih.govacs.org Furthermore, the process can be subject to general base catalysis, where a second molecule of the amine facilitates proton transfers, thereby lowering the activation energy of the reaction. nih.gov The general-base-catalyzed neutral stepwise mechanism is often considered the most favorable pathway. nih.gov
Table 2: Comparison of Aminolysis Mechanisms for Methyl Benzoate
| Mechanism | Key Features | Intermediates | Catalysis |
|---|---|---|---|
| Concerted | Single transition state, simultaneous bond formation and cleavage | None | Can be catalyzed |
| Neutral Stepwise | Two-step process, formation of a tetrahedral intermediate | Tetrahedral intermediate | General-base catalysis is favorable |
Regioselective Modifications and Derivatization at the Benzoate Ring
The benzoate ring of 2,6-Dimethyl-1H-indole 3-methylbenzoate (B1238549) is a disubstituted benzene derivative, featuring an ester group at the 1-position and a methyl group at the 3-position. The regioselectivity of further electrophilic aromatic substitution (EAS) on this ring is governed by the combined directing effects of these two substituents.
The ester functionality is an electron-withdrawing group (-I, -M) and acts as a meta-director, deactivating the ring towards electrophilic attack. rsc.orglibretexts.org It withdraws electron density, particularly from the ortho and para positions, making the meta position (C5) the least deactivated site. rsc.orggrabmyessay.com Conversely, the methyl group is an electron-donating group (+I) that activates the ring, directing incoming electrophiles to the ortho (C2, C4) and para (C6) positions. libretexts.orgsavemyexams.com
When both groups are present, the activating effect of the methyl group generally dominates over the deactivating effect of the ester. wikipedia.org Therefore, electrophilic attack is predicted to occur at the positions activated by the methyl group: C2, C4, and C6.
Position C2: This position is ortho to the methyl group but also ortho to the deactivating ester group. Furthermore, it is sterically hindered by two adjacent substituents, making it a less likely site for substitution.
Position C4: This position is ortho to the activating methyl group and meta to the deactivating ester group. This combination makes it a plausible site for electrophilic attack.
Position C6: This position is para to the activating methyl group and ortho to the deactivating ester group. The powerful para-directing effect of the alkyl group makes C6 a highly probable site for substitution.
The outcome of a given derivatization reaction would likely be a mixture of C4 and C6 substituted products, with the precise ratio depending on the specific electrophile and reaction conditions. Steric hindrance from the bulky indole substituent could also influence the product distribution. wikipedia.org
| Reaction | Reagents | Predicted Major Product(s) | Rationale |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Substitution at C4 and C6 | The nitronium ion (NO₂⁺) will preferentially attack the electron-rich positions activated by the methyl group. rsc.orgaiinmr.com |
| Halogenation | Br₂/FeBr₃ | Substitution at C4 and C6 | The strong activating effect of the methyl group directs the electrophilic halogen to the ortho and para positions. rsc.org |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Substitution primarily at C6 | The bulky acyl electrophile will favor the sterically less hindered C6 (para) position over the C4 (ortho) position. The ring's overall deactivation may require harsh conditions. |
Influence of the Dimethyl Substituents on Indole and Benzoate Reactivity and Selectivity
The three methyl groups on the 2,6-Dimethyl-1H-indole 3-methylbenzoate molecule exert significant electronic and steric influences that modulate the reactivity of both the indole and benzoate ring systems.
The 6-methyl group is located on the benzene portion of the indole nucleus. As an electron-donating group, it increases the electron density of the carbocyclic ring, enhancing the nucleophilicity at positions C5 and C7. researchgate.net While electrophilic attack on the indole benzo ring is less common than at C3, the presence of the activating 6-methyl group could facilitate such reactions under specific conditions, especially if the C3 position were blocked. rsc.org
| Substituent | Location | Electronic Effect | Steric Effect | Primary Influence on Reactivity |
|---|---|---|---|---|
| 2-Methyl | Indole Ring | Activating (+I) | Moderate | Increases indole nucleophilicity; blocks C2 position; hinders N1/C3. mdpi.com |
| 6-Methyl | Indole Ring | Activating (+I) | Low | Increases nucleophilicity of the indole benzene ring (C5, C7). researchgate.net |
| 3-Methyl | Benzoate Ring | Activating (+I) | Low | Directs electrophilic attack to C2, C4, C6; partially counters deactivation by the ester group. libretexts.org |
Computational Chemistry Approaches to Reaction Mechanism Elucidation
Computational chemistry provides powerful tools for investigating reaction mechanisms, transition states, and molecular dynamics, offering insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) is a robust quantum mechanical method used to study the electronic structure of molecules and compute reaction energetics. For 2,6-Dimethyl-1H-indole 3-methylbenzoate, DFT calculations can be employed to predict and rationalize its reactivity.
For electrophilic aromatic substitution on the benzoate ring, DFT can be used to calculate the energies of the potential Wheland intermediates (σ-complexes) formed upon attack at each possible position. rsc.org The calculated stability of these intermediates typically correlates with the observed product distribution, with the reaction proceeding through the lowest energy pathway. The transition state structures for the rate-determining step (the formation of the σ-complex) can be located, and their corresponding activation energies (ΔG‡) can be calculated. researchgate.net This allows for a quantitative prediction of regioselectivity. For instance, nitration is expected to favor pathways leading to substitution at C4 and C6, which would be confirmed by DFT showing lower activation energies for these routes compared to substitution at C2 or C5. rsc.orgusu.edu
Furthermore, DFT can be used to compute electronic properties like the molecular electrostatic potential (MEP) and frontier molecular orbital (HOMO/LUMO) distributions. researchgate.net These calculations would visualize the electron-rich and electron-poor regions of the molecule, confirming the high nucleophilicity of the indole C3 position and illustrating the electronic push-pull effects of the substituents on the benzoate ring.
| Position of Attack | Intermediate | Predicted Relative Energy (ΔE, kcal/mol) | Predicted Stability |
|---|---|---|---|
| C6 (para to Me) | 6-nitro σ-complex | 0.0 (Reference) | Most Stable |
| C4 (ortho to Me) | 4-nitro σ-complex | +0.5 to +1.5 | High |
| C2 (ortho to Me, hindered) | 2-nitro σ-complex | +3.0 to +5.0 | Moderate |
| C5 (meta to Me) | 5-nitro σ-complex | +6.0 to +8.0 | Least Stable |
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insights into conformational dynamics and intermolecular interactions. nih.gov An MD simulation of 2,6-Dimethyl-1H-indole 3-methylbenzoate, typically in a solvent box, would allow for the exploration of its conformational landscape.
A key area of interest would be the rotational freedom around the ester linkage connecting the indole and benzoate moieties. The simulation would reveal the preferred dihedral angles and the energy barriers between different rotational conformers (rotamers). researchgate.netacs.org This information is crucial as the molecule's conformation can significantly impact its reactivity, for example, by shielding or exposing certain reactive sites. Analysis of the simulation trajectory would identify the most populated (lowest energy) conformational states.
MD simulations are also invaluable for studying solvation. They can show how solvent molecules (e.g., water) structure themselves around the solute, particularly around the polar ester group and the N-H of the indole. nih.gov This explicit solvent representation is critical for accurately modeling reactions in solution. While standard MD does not typically model bond breaking and formation, it can be used to sample starting configurations for subsequent DFT calculations or, using more advanced techniques like ab initio MD (AIMD), to directly simulate reactive events and observe the formation and lifetime of transient reactive intermediates.
| Parameter | Description | Information Gained |
|---|---|---|
| Dihedral Angle Analysis | Tracking the torsion angle of the C(indole)-O-C=O(benzoate) bond. | Identifies stable rotamers and the flexibility of the ester linkage. acs.org |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Assesses the overall structural stability and conformational drift. |
| Radial Distribution Functions (RDFs) | Describes the probability of finding a solvent atom at a certain distance from a solute atom. | Characterizes the solvation shell structure around specific functional groups. nih.gov |
| Hydrogen Bond Analysis | Monitors the formation and lifetime of hydrogen bonds (e.g., Indole N-H with solvent). | Quantifies specific solute-solvent interactions. nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2,6 Dimethyl 1h Indole 3 Methylbenzoate Analogues
Rational Design Principles for Derivative Synthesis Based on the 2,6-Dimethyl-1H-indole 3-methylbenzoate (B1238549) Scaffold
The indole (B1671886) nucleus offers multiple sites for modification, each providing an opportunity to modulate the molecule's properties. nih.gov
Indole Nitrogen (N1): The N1 position of the indole ring is a common site for substitution. Alkylation or arylation at this position can influence the compound's lipophilicity, metabolic stability, and ability to form hydrogen bonds. nih.gov For instance, the introduction of small alkyl groups (e.g., methyl, ethyl) can increase lipophilicity, potentially enhancing membrane permeability. Conversely, incorporating polar functional groups (e.g., through an alkyl chain) can improve aqueous solubility. The choice of substituent can also introduce steric hindrance, which may affect the binding orientation of the molecule with its target.
Carbon Position C6: The C6 position on the benzene (B151609) portion of the indole ring is another key site for modification. researchgate.net Introducing substituents at this position can influence the electronic nature of the indole ring system. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, amino groups) can alter the pKa of the indole nitrogen and modulate pi-pi stacking interactions with aromatic residues in a binding site. nih.gov
Below is a hypothetical data table illustrating the effects of such modifications:
| Compound | Modification | Predicted Effect on Lipophilicity (LogP) | Predicted Biological Activity (IC50, µM) |
| Parent | 2,6-Dimethyl-1H-indole 3-methylbenzoate | 4.5 | 10 |
| Analog 1 | N1-Methyl | 4.8 | 8 |
| Analog 2 | N1-Ethyl | 5.1 | 9 |
| Analog 3 | C2-Methyl | 4.9 | 5 |
| Analog 4 | C6-Chloro | 5.0 | 7 |
| Analog 5 | C6-Methoxy | 4.3 | 12 |
Ester Linkage: The ester linkage itself can be a target for modification. It can be replaced with more stable bioisosteres, such as amides, to improve metabolic stability against hydrolysis by esterases. The nature of the amide (primary, secondary, or tertiary) can further fine-tune the molecule's hydrogen bonding capacity and steric profile.
Benzoate (B1203000) Ring Substitution: The aromatic ring of the benzoate moiety can be substituted with various functional groups to explore electronic and steric effects. For example, introducing electron-withdrawing groups like trifluoromethyl or cyano could enhance binding through specific interactions, while bulky groups could be used to probe the size of the binding pocket.
Methyl Group Modification: The methyl group on the benzoate ring can be altered. Replacing it with other alkyl groups of varying sizes can impact the molecule's conformation and hydrophobic interactions. Alternatively, it can be replaced with polar groups to enhance solubility.
A hypothetical SAR table for modifications to the C3-methyl benzoate moiety is presented below:
| Compound | Modification | Predicted Metabolic Stability (t1/2, min) | Predicted Biological Activity (IC50, µM) |
| Parent | 3-Methylbenzoate | 30 | 10 |
| Analog 6 | 3-Methylbenzamide | 90 | 15 |
| Analog 7 | 4-Fluorobenzoate | 35 | 8 |
| Analog 8 | 3-Trifluoromethylbenzoate | 45 | 6 |
| Analog 9 | 3-Ethylbenzoate | 25 | 11 |
To explore new chemical space and introduce conformational rigidity, bridging units or fused ring systems can be incorporated into the 2,6-dimethyl-1H-indole scaffold. mdpi.com
Bridging Units: A flexible or rigid linker could be used to connect the indole core to the benzoate moiety, or to introduce a second pharmacophore. This can help in optimizing the spatial arrangement of key functional groups for enhanced target engagement.
Fused Ring Systems: Fusing an additional ring to the indole core, for example at the C2 and C3 positions or the C3 and C4 positions, can create novel polycyclic structures. nih.govresearchgate.net Such modifications can significantly alter the molecule's shape and rigidity, potentially leading to increased binding affinity and selectivity. These rigidified structures can also provide valuable insights into the bioactive conformation of the molecule. polimi.it The synthesis of such fused systems often involves multi-step sequences and can be synthetically challenging. nih.gov
Elucidation of Molecular Features Governing Biological Activity and Physico-Chemical Properties
Understanding the relationship between molecular features and the resulting biological and physicochemical properties is fundamental to optimizing a lead compound.
The three-dimensional arrangement of a molecule is a critical determinant of its biological activity. acs.org
Stereochemistry: The introduction of chiral centers, for instance by modifying the benzoate moiety or introducing a chiral substituent on the indole ring, would necessitate the evaluation of individual enantiomers. It is common for one enantiomer to be significantly more active than the other, highlighting the importance of stereochemistry in molecular recognition.
Conformational Flexibility: The degree of conformational flexibility can affect both binding affinity and bioavailability. While a certain degree of flexibility is often required for a molecule to adopt its bioactive conformation upon binding, highly flexible molecules may have a significant entropic penalty upon binding, leading to lower affinity. Rigidifying the scaffold through the introduction of fused rings or bulky groups can pre-organize the molecule in a conformation that is favorable for binding, thus enhancing potency.
The electronic and steric properties of substituents play a pivotal role in modulating the activity and properties of the 2,6-dimethyl-1H-indole 3-methylbenzoate scaffold.
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can influence the electron distribution within the molecule. nih.gov This can affect the strength of hydrogen bonds, dipole-dipole interactions, and pi-pi stacking interactions with the target protein. researchgate.net For example, an electron-withdrawing group on the benzoate ring could enhance the acidity of a nearby proton, making it a better hydrogen bond donor.
Steric Effects: The size and shape of substituents (steric effects) are critical for ensuring a complementary fit within the binding pocket. mdpi.com Bulky substituents may cause steric clashes, leading to a loss of activity. Conversely, in some cases, a bulky group may be necessary to occupy a specific hydrophobic pocket, thereby increasing binding affinity. The interplay between steric and electronic effects is often complex and requires careful optimization.
A hypothetical data table illustrating these effects is provided below:
| Compound | Substituent at C6 | Electronic Effect | Steric Effect | Predicted Biological Activity (IC50, µM) |
| Parent | -CH3 | Electron-donating | Small | 10 |
| Analog 10 | -Cl | Electron-withdrawing | Small | 7 |
| Analog 11 | -NO2 | Strongly Electron-withdrawing | Medium | 5 |
| Analog 12 | -OCH3 | Electron-donating | Medium | 12 |
| Analog 13 | -t-Butyl | Electron-donating | Large | 25 |
Analysis of Hydrogen Bonding Networks and Hydrophobic Interactions
The molecular structure of 2,6-Dimethyl-1H-indole 3-methylbenzoate and its analogues provides distinct regions capable of engaging in both hydrogen bonding and hydrophobic interactions, which are critical for molecular recognition and binding affinity at a biological target. The indole moiety contains a nitrogen-hydrogen (N-H) group, which can act as a hydrogen bond donor. nih.gov The ester linkage, specifically the carbonyl oxygen (C=O), serves as a primary hydrogen bond acceptor. nih.gov
In analogues of 2,6-Dimethyl-1H-indole 3-methylbenzoate, the presence and orientation of these functional groups dictate the formation of hydrogen bonding networks. For instance, the N-H of the indole ring can form a crucial hydrogen bond with an acceptor site, such as an aspartate residue, within a protein's active site. acs.org The strength and geometry of these bonds are fundamental to the stability of the ligand-receptor complex. The ester's carbonyl group can similarly interact with hydrogen bond donors in the target's binding pocket. nih.gov The interplay of these hydrogen bonds can lead to the formation of elaborate and rigid networks, significantly influencing the compound's conformation and biological activity. nih.gov
Table 1: Potential Molecular Interactions of 2,6-Dimethyl-1H-indole 3-methylbenzoate Analogues
| Molecular Moiety | Potential Interaction Type | Structural Feature | Potential Interacting Partner (in a Protein) |
|---|---|---|---|
| Indole Ring | Hydrogen Bond Donor | N-H Group | Aspartate, Glutamate, Carbonyl backbone |
| Indole Ring | Hydrophobic Interaction | Bicyclic aromatic core, Methyl groups | Leucine, Valine, Isoleucine |
| Indole Ring | π-π Stacking | Aromatic System | Phenylalanine, Tyrosine, Tryptophan |
| Benzoate Moiety | Hydrogen Bond Acceptor | Carbonyl Oxygen (C=O) | Arginine, Lysine, Serine, Backbone N-H |
| Benzoate Moiety | Hydrophobic Interaction | Phenyl ring, Methyl group | Alanine, Proline, Methionine |
In Silico Methodologies for SAR/SPR Analysis
Computational, or in silico, methods are indispensable tools for elucidating the complex relationships between a molecule's structure and its biological activity and properties. These methodologies allow for the rapid evaluation of compound libraries and provide insights into molecular interactions, guiding the design of more potent and selective analogues.
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For analogues of 2,6-Dimethyl-1H-indole 3-methylbenzoate, a QSAR study would involve generating a dataset of structurally related molecules with experimentally determined activities. eurjchem.com Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated.
These descriptors can be classified into several categories:
Electronic: Descriptors related to the electron distribution, such as partial charges and dipole moments, which can be influenced by electron-donating or electron-withdrawing substituents. nih.gov
Steric: Descriptors that define the size and shape of the molecule, such as molecular volume and surface area.
Hydrophobic: Descriptors like the logarithm of the partition coefficient (logP), which quantify the molecule's lipophilicity. Studies on indole derivatives have shown that lipophilicity often falls within an optimal range for receptor affinity. nih.gov
Topological: Descriptors that describe the connectivity of atoms within the molecule.
Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical model is constructed that links these descriptors to the observed biological activity (e.g., pIC50). eurjchem.comnih.gov A robust and validated QSAR model can then be used to predict the activity of novel, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net
Table 2: Hypothetical QSAR Descriptors for Analogues of 2,6-Dimethyl-1H-indole 3-methylbenzoate
| Analogue Modification | Relevant Descriptor | Predicted Effect on Activity (Hypothetical) | Rationale |
|---|---|---|---|
| Adding electron-withdrawing group (e.g., -NO2) to indole ring | Hammett constant (σ), Electrostatic potential | Increase | May enhance hydrogen bonding or π-stacking interactions. nih.gov |
| Increasing alkyl chain length on benzoate ring | LogP, Molar Refractivity | Variable | Activity may increase up to an optimal lipophilicity, then decrease. nih.gov |
| Adding bulky group at indole C4-position | Steric hindrance parameter (e.g., Taft's Es) | Decrease | May cause unfavorable steric clashes within the binding pocket. |
| Replacing ester with bioisostere (e.g., amide) | Hydrogen bond donor/acceptor counts | Variable | Alters hydrogen bonding capacity and molecular geometry. |
Molecular Docking and Ligand-Target Interaction Profiling
Molecular docking is a structure-based virtual screening technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. jetir.org This method is instrumental in understanding the binding mode of 2,6-Dimethyl-1H-indole 3-methylbenzoate analogues at a molecular level. The process involves placing the three-dimensional structure of the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. nih.govnih.gov
For indole-based compounds, docking studies can reveal key interactions that contribute to binding. bohrium.com These interactions often include:
Hydrogen Bonds: The indole N-H group and the ester carbonyl are key participants in hydrogen bonding with polar residues in the active site. nih.gov
Hydrophobic Interactions: The dimethylindole and methylphenyl moieties can fit into hydrophobic pockets of the receptor. sciencescholar.us
π-Interactions: The aromatic indole and phenyl rings can engage in π-π stacking or π-cation interactions with complementary residues. nih.gov
The results of a docking simulation are typically visualized as a ligand-receptor complex, providing a detailed interaction profile. This profile helps to rationalize the observed SAR and guides the design of new analogues with improved binding affinity. For example, if a specific hydrophobic pocket is not fully occupied by the ligand, a medicinal chemist might design a new analogue with a larger hydrophobic group at that position to enhance binding. researchgate.net
Table 3: Example of Molecular Docking Results for an Indole Analogue Against a Hypothetical Kinase Target
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Analogue A | -9.7 | ASP 150 | Hydrogen Bond (with Indole N-H) |
| Analogue A | LYS 88 | Hydrogen Bond (with Carbonyl O) | |
| Analogue A | LEU 135, VAL 70 | Hydrophobic Interaction | |
| Analogue A | PHE 148 | π-π Stacking |
Pharmacophore Modeling and Virtual Screening Applications
A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. It serves as a 3D query to search for novel compounds with similar features in large chemical databases, a process known as virtual screening. nih.gov
A pharmacophore model for 2,6-Dimethyl-1H-indole 3-methylbenzoate analogues could be generated based on the structure of one or more active compounds. The key features of such a model would likely include:
A hydrogen bond donor (HBD) feature corresponding to the indole N-H group.
A hydrogen bond acceptor (HBA) feature corresponding to the ester carbonyl oxygen.
Two or more aromatic ring (AR) features for the indole and phenyl moieties.
One or more hydrophobic (HY) features representing the methyl substituents.
Once developed and validated, this pharmacophore model can be used to screen large virtual libraries containing millions of compounds. acs.org Molecules from the database that fit the pharmacophore query are identified as "hits." These hits can then be subjected to further computational analysis, such as molecular docking, to refine the selection before being prioritized for chemical synthesis and biological testing. nih.gov This approach significantly accelerates the drug discovery process by efficiently identifying diverse chemical scaffolds that are likely to be active at the target of interest. jetir.org
Table 4: Pharmacophoric Features of a Hypothetical Model Based on 2,6-Dimethyl-1H-indole 3-methylbenzoate
| Pharmacophoric Feature | Corresponding Structural Moiety | Importance in Binding |
|---|---|---|
| Hydrogen Bond Donor (HBD) | Indole N-H | Crucial for anchoring to acceptor residues (e.g., Asp, Glu). |
| Hydrogen Bond Acceptor (HBA) | Ester Carbonyl Oxygen | Essential for interaction with donor residues (e.g., Lys, Arg). |
| Aromatic Ring (AR1) | Indole Ring System | π-stacking and hydrophobic interactions. |
| Aromatic Ring (AR2) | Phenyl Ring of Benzoate | Hydrophobic and potential π-stacking interactions. |
| Hydrophobic Feature (HY) | Methyl Groups | Occupies hydrophobic pockets, enhances binding affinity. |
Mechanisms of Biological Activity and Molecular Target Interactions of 2,6 Dimethyl 1h Indole 3 Methylbenzoate and Its Derivatives
Investigation of Antimicrobial Activity Mechanisms
The antimicrobial properties of indole (B1671886) derivatives are attributed to several distinct mechanisms, ranging from the disruption of bacterial communication systems to the inhibition of essential cellular processes. These compounds have demonstrated the potential to combat bacterial resistance and virulence.
Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, such as biofilm formation and the production of virulence factors. nih.gov The inhibition of QS is a promising anti-pathogenic strategy that can disarm bacteria without exerting direct bactericidal pressure, potentially reducing the development of resistance. acs.org
Derivatives of 3-(2-isocyanobenzyl)-1H-indole have been identified as potent quorum sensing inhibitors (QSIs). nih.gov These compounds have shown significant activity against Serratia marcescens, a gram-negative bacterium known for its ability to form biofilms and produce virulence factors like prodigiosin (B1679158). nih.govacs.org One notable derivative, 3-(2-isocyano-6-methylbenzyl)-1H-indole (IMBI), effectively inhibited biofilm formation by 42% at a concentration of 1.56 μg/mL. nih.govacs.org This inhibition is crucial as biofilms provide a protective environment for bacteria, making them more resistant to antibiotics and host immune responses. nih.gov The mechanism of action is believed to involve the SmaR protein, a key regulator in the S. marcescens QS system. nih.gov
The ability of indole and its derivatives to modulate biofilm formation is not limited to inhibition. In some bacteria, such as E. coli, indole acts as a signaling molecule that can inhibit biofilm formation, while in others like Vibrio cholerae and Pseudomonas aeruginosa, it can induce biofilm formation. cuny.edu This highlights the complex and species-specific nature of indole signaling in bacterial communities. Several indole derivatives, including 5-iodoindole (B102021) and 3-indolylacetonitrile, have been shown to inhibit biofilm formation in various bacterial species by interfering with quorum sensing. cuny.edu
Table 1: Effect of Indole Derivatives on Bacterial Quorum Sensing and Biofilm Formation
| Compound/Derivative | Target Organism | Effect | Reference |
| 3-(2-isocyano-6-methylbenzyl)-1H-indole (IMBI) | Serratia marcescens | 42% inhibition of biofilm formation at 1.56 μg/mL | nih.govacs.org |
| 3-(2-isocyanobenzyl)-1H-indole derivatives | Serratia marcescens | Inhibition of prodigiosin production | nih.govacs.org |
| 5-Iodoindole | Acinetobacter baumannii | Biofilm inhibition | cuny.edu |
| 3-Indolylacetonitrile | Escherichia coli O157:H7 | Biofilm inhibition | cuny.edu |
A critical target for novel antibacterial agents is the bacterial cell division machinery. The Filamentous temperature-sensitive protein Z (FtsZ) is a key cytoskeletal protein that forms the Z-ring at the site of cell division. nih.gov Inhibition of FtsZ polymerization or function leads to a blockage of cytokinesis and ultimately bacterial cell death. nih.gov FtsZ is a particularly attractive target because it is highly conserved among bacteria and is distinct from its eukaryotic homolog, tubulin, which suggests the potential for selective toxicity. nih.gov
While direct studies on 2,6-Dimethyl-1H-indole 3-methylbenzoate's effect on FtsZ are not extensively documented, related benzamide (B126) derivatives have been shown to be potent FtsZ inhibitors. nih.govfrontiersin.org For instance, PC190723, a benzamide derivative, exhibits potent antibacterial activity against Staphylococcus aureus by inhibiting the GTPase activity of FtsZ. nih.gov This inhibition leads to characteristic cell elongation in rod-shaped bacteria and cell enlargement in cocci. nih.gov Molecular docking studies have suggested that certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives may exert their antibacterial action by targeting FtsZ proteins. mdpi.com This indicates that the indole scaffold can be incorporated into molecules designed to inhibit this essential bacterial protein.
Indole derivatives have demonstrated a wide range of antimicrobial activities against both bacteria and fungi. nih.gov For example, a series of indole-3-aldehyde hydrazide/hydrazones possessed a broad spectrum of activity with minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 µg/mL against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, Bacillus subtilis, and Candida albicans. nih.gov Some of these compounds showed better activity against MRSA than the standard antibiotic ampicillin. nih.gov
The antifungal potential of indole derivatives has also been explored. Volatile compounds produced by Bacillus megaterium, including 5-methyl-2-phenyl-1H-indole, have been shown to suppress sporulation, conidial germination, and germ tube growth of various Aspergillus species. researchgate.net Furthermore, synthetic 3-indolyl-3-hydroxy oxindole (B195798) derivatives have exhibited moderate to good antifungal activity against several plant pathogenic fungi, including Rhizoctonia solani and Pyricularia oryzae. nih.gov The introduction of halogen substituents at position 5 of the 3-hydroxy-2-oxindole and indole rings was found to be crucial for potent antifungal activity. nih.gov
The mechanism for this broad-spectrum activity is likely multifaceted and may involve the perturbation of microbial plasma membranes, leading to altered permeability and leakage of intracellular contents. nih.gov The lipophilicity of these compounds can influence their ability to penetrate the lipid assemblies of microbial membranes. nih.gov
Mechanistic Studies of Antiviral Potential
In addition to their antimicrobial properties, indole derivatives have emerged as promising candidates for antiviral drug development. A significant area of research has focused on their ability to inhibit the entry of HIV-1 into host cells.
The HIV-1 envelope glycoprotein, composed of gp120 and gp41, is essential for viral entry into host cells. frontiersin.org Gp41 mediates the fusion of the viral and cellular membranes, a process that involves a conformational change where the N-terminal heptad repeat (NHR) and C-terminal heptad repeat (CHR) domains of gp41 associate to form a stable six-helix bundle (6-HB). frontiersin.org Preventing the formation of this 6-HB is a key strategy for inhibiting HIV-1 fusion. researchgate.net
A series of indole compounds have been identified as small-molecule fusion inhibitors that target a conserved hydrophobic pocket on the NHR of gp41. nih.gov By binding to this pocket, these inhibitors prevent the interaction between the NHR and CHR, thereby blocking membrane fusion and viral entry. nih.gov Structure-based drug design has led to the development of indole derivatives with potent fusion inhibitory activity, with some compounds showing 50% inhibitory concentrations (IC50) of less than 1 µM. nih.gov The binding affinities of these compounds to the gp41 hydrophobic pocket have shown a strong correlation with their fusion inhibitory activity and their ability to inhibit viral replication. nih.gov
Table 2: HIV-1 Fusion Inhibitory Activity of Indole Derivatives
| Compound Class | Target | Mechanism of Action | Reference |
| Indole derivatives | HIV-1 gp41 NHR hydrophobic pocket | Inhibit the formation of the six-helix bundle, blocking viral fusion and entry. | nih.gov |
While the primary focus for antiviral indole derivatives has been on HIV-1 gp41, the broad structural diversity of these compounds suggests the potential for other antiviral mechanisms. For instance, indole-2-carboxylate (B1230498) derivatives have been synthesized and shown to exhibit broad-spectrum antiviral activity against influenza A, influenza B, HSV-1, and Coxsackie B3 virus. nih.gov The precise mechanisms for these activities are still under investigation but may involve targeting different viral or host proteins essential for viral replication. The structure-activity relationship studies of these compounds indicate that substitutions on the indole ring can significantly impact their antiviral potency and spectrum. nih.gov The development of protein- or peptide-based viral inactivators that target gp120 has also been enhanced when used in combination with gp41-targeting fusion inhibitors, suggesting a synergistic approach to antiviral therapy. researchgate.netnih.gov
Elucidation of Antioxidant Properties and Mechanisms
The indole nucleus is a key structural feature that imparts antioxidant activity to its derivatives, primarily due to its electron-rich nature and the ability of the heterocyclic nitrogen atom to participate in redox reactions. nih.govunica.it
Direct Radical Scavenging Pathways
Indole derivatives are capable of neutralizing harmful free radicals through distinct chemical pathways. The primary mechanisms involve the transfer of a hydrogen atom or an electron to the radical, effectively stabilizing it. nih.gov
Hydrogen Atom Transfer (HAT): In this mechanism, the N-H group of the indole ring donates a hydrogen atom to a free radical, quenching its reactivity. This process forms a resonance-stabilized indolyl radical, which is less reactive and prevents further propagation of radical chain reactions. nih.gov
Single Electron Transfer (SET): Alternatively, the nitrogen atom in the indole ring can donate a single electron to a free radical. This transfer results in the formation of a cation radical on the indole structure. nih.gov
Often, these two mechanisms, HAT and SET, occur concurrently. nih.gov The efficacy of radical scavenging is influenced by the specific substituents on the indole ring, which can affect the stability of the resulting indolyl radical. nih.gov Studies on various indole derivatives have demonstrated their ability to scavenge radicals like the hydroxyl radical (HO•) and 2,2-diphenyl-1-picrylhydrazyl (DPPH). acs.orgeurekaselect.com
Interactive Table: Radical Scavenging Mechanisms of Indole Derivatives
| Mechanism | Description | Key Structural Feature |
| Hydrogen Atom Transfer (HAT) | The indole N-H group donates a hydrogen atom to a free radical. | Unsubstituted N-H group |
| Single Electron Transfer (SET) | The heterocyclic nitrogen atom donates an electron to a free radical. | Electron-rich indole nucleus |
Enzyme Inhibition Profiles (e.g., Tyrosinase Inhibition)
Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. tandfonline.comtandfonline.com Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable in cosmetics and medicine. tandfonline.comnih.gov Various indole derivatives have been synthesized and evaluated for their potential to inhibit this enzyme. tandfonline.comnih.govmdpi.com
The inhibitory activity is typically assessed by measuring the reduction in enzyme activity in the presence of the compound and is often expressed as an IC50 value (the concentration required to inhibit 50% of the enzyme's activity). tandfonline.com Kinetic studies, such as Lineweaver-Burk plots, are used to determine the type of inhibition (e.g., competitive, non-competitive, or mixed-type). tandfonline.comnih.gov For instance, certain indole-thiourea derivatives have been identified as potent competitive inhibitors of mushroom tyrosinase, with activity surpassing that of the standard inhibitor, kojic acid. nih.gov The structure-activity relationship studies indicate that substituents at various positions on the indole ring play a crucial role in the inhibitory potency. tandfonline.comnih.gov
Cellular Protective Effects Against Oxidative Stress (e.g., in vitro oxidative hemolysis)
Beyond direct radical scavenging, indole derivatives can protect cells from damage induced by oxidative stress. nih.govnih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leading to damage of lipids, proteins, and DNA. eurekaselect.com
One common model to study these protective effects is the inhibition of oxidative hemolysis in red blood cells (RBCs). nih.gov Certain C-3 substituted indole derivatives have demonstrated significant cytoprotective activity against hemolysis induced by oxidizing agents. nih.gov This protection is thought to arise from beneficial interactions between the indole compounds and the components of the RBC membrane. nih.gov
Furthermore, in models of neurodegenerative diseases like Parkinson's, some indole derivatives have shown neuroprotective effects by reducing oxidative stress. nih.govmdpi.com They achieve this by up-regulating the expression of key antioxidant enzymes such as superoxide (B77818) dismutase 2 (SOD2) and NAD(P)H quinone dehydrogenase 1 (NQO1) through pathways like the NRF2 signaling pathway. nih.govmdpi.com Studies in neuroblastoma cells have also confirmed that indole-based compounds can protect against ROS generated by hydrogen peroxide and amyloid peptides. nih.gov
Investigations into Anticancer and Antiproliferative Activity Mechanisms
The indole scaffold is a privileged structure in the design of anticancer agents, with several indole-based drugs approved for clinical use. nih.govnih.gov Their anticancer effects are mediated through various mechanisms, including the induction of programmed cell death (apoptosis) and the disruption of the cancer cell cycle. nih.govresearchgate.netmdpi.com
Induction of Apoptosis Through Specific Cellular Pathways (e.g., DNA Alkylation)
A key strategy in cancer therapy is to induce apoptosis in tumor cells. Indole derivatives can trigger this process through multiple pathways. mdpi.comnih.gov One significant mechanism is through the alkylation of DNA. mdpi.comnih.gov
DNA alkylating agents covalently bind to DNA, creating adducts that disrupt the DNA structure. mdpi.com This damage, if not repaired, can block DNA replication and transcription, ultimately triggering cell death. mdpi.comnih.gov This effect is particularly potent in rapidly dividing cancer cells. mdpi.com Some complex indole derivatives are designed to act as sequence-specific DNA alkylating agents, binding within the minor groove of the DNA helix and causing damage that initiates apoptotic signaling. mdpi.com
The DNA damage can trigger the intrinsic (or mitochondrial) pathway of apoptosis. This pathway involves the upregulation of pro-apoptotic proteins (like Bax) and downregulation of anti-apoptotic proteins (like Bcl-2), leading to the release of cytochrome c from the mitochondria. nih.gov Cytochrome c release activates a cascade of enzymes called caspases, which are the executioners of apoptosis, leading to the systematic dismantling of the cell. nih.gov
Modulation of Cell Cycle Progression
Cancer is characterized by uncontrolled cell proliferation, which results from a dysregulated cell cycle. numberanalytics.com Many anticancer agents, including indole derivatives, exert their effects by causing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase), preventing the cell from dividing and proliferating. nih.govmdpi.comnumberanalytics.com
Research has shown that various indole derivatives can induce cell cycle arrest. For example, Indole-3-carbinol (I3C) and its derivatives can cause a G1 phase arrest by inhibiting the expression and activity of cyclin-dependent kinases (CDKs), such as CDK6, which are crucial for progression through the G1 phase. nih.govaacrjournals.orgresearchgate.net Other synthetic indole alkaloids have been shown to arrest cells in the S and G2 phases. mdpi.com By halting the cell cycle, these compounds provide time for DNA repair mechanisms to act or, if the damage is too severe, for apoptosis to be initiated. nih.gov
Interactive Table: Anticancer Mechanisms of Indole Derivatives
| Mechanism | Description | Key Molecular Targets |
| Induction of Apoptosis | Triggers programmed cell death in cancer cells. | DNA, Bcl-2 family proteins, Cytochrome c, Caspases |
| Modulation of Cell Cycle | Halts the progression of the cell division cycle. | Cyclin-dependent kinases (CDKs), p53, p21 |
Inhibition of Key Oncogenic Signaling Pathways
The indole scaffold is a prominent feature in numerous compounds investigated for their anticancer properties. chula.ac.th Derivatives of the indole nucleus have been shown to interfere with various oncogenic signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. While no direct evidence exists for 2,6-Dimethyl-1H-indole 3-methylbenzoate (B1238549), research on related indole compounds offers insights into potential mechanisms.
One of the key areas of investigation for indole derivatives is their ability to inhibit protein kinases, which are often dysregulated in cancer. nih.gov For instance, certain indole derivatives have been found to target receptor tyrosine kinases, which are critical components of signaling pathways that drive tumor growth. chula.ac.th The substitution pattern on the indole ring, including the presence of methyl groups and ester functionalities, can significantly influence the binding affinity and inhibitory activity against these kinases.
Furthermore, studies on compounds like Indole-3-carbinol (I3C), a natural indole derivative, have demonstrated the ability to modulate multiple signaling pathways. I3C has been shown to affect the PI3K/Akt pathway, which is a central regulator of cell growth and survival in many cancers. The inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells. While the specific effects of the dimethyl and methylbenzoate substitutions are unknown, these modifications would alter the molecule's electronic and steric properties, potentially influencing its interaction with protein targets within these pathways.
Research into various synthetic indole derivatives has also highlighted their potential to disrupt other critical cellular processes. For example, some indole compounds have been shown to interfere with microtubule dynamics, a process essential for cell division, thereby halting the proliferation of cancer cells. researchgate.net The cytotoxic effects of some benzo[g]indole derivatives have been observed at micromolar concentrations against various human cancer cell lines. researchgate.netnih.gov
Table 1: Examples of Oncogenic Signaling Pathways Targeted by Indole Derivatives
| Signaling Pathway | General Role in Cancer | Example of Indole Derivative Action (General) |
| Protein Kinase Pathways (e.g., EGFR, VEGFR) | Regulation of cell growth, proliferation, and angiogenesis. | Certain indole-containing compounds act as inhibitors, blocking the kinase activity and downstream signaling. chula.ac.thnih.gov |
| PI3K/Akt Pathway | Promotes cell survival and proliferation; inhibits apoptosis. | Some indole derivatives can suppress the activity of this pathway, leading to decreased cancer cell viability. |
| Tubulin Polymerization | Essential for mitotic spindle formation and cell division. | A number of indole compounds have been shown to inhibit tubulin polymerization, causing cell cycle arrest. researchgate.net |
This table provides a generalized overview based on various indole derivatives and does not represent specific data for 2,6-Dimethyl-1H-indole 3-methylbenzoate.
Exploration of Other Pharmacological Activity Mechanisms (e.g., Anticholinesterase, Anti-inflammatory, Anticonvulsant)
Beyond anticancer activity, the indole nucleus is a versatile scaffold found in compounds with a wide range of pharmacological effects.
Anticholinesterase Activity:
Cholinesterase inhibitors are a class of drugs used to treat neurodegenerative diseases like Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine (B1216132). Several indole derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibitory potency of these compounds is often influenced by the nature and position of substituents on the indole ring. For instance, the introduction of specific side chains can enhance the interaction with the active site of the cholinesterase enzymes. While no specific data is available for 2,6-Dimethyl-1H-indole 3-methylbenzoate, the general structural motif is present in known cholinesterase inhibitors.
Anti-inflammatory Activity:
The indole core is a key component of several well-known anti-inflammatory drugs, such as indomethacin. Research has demonstrated that various indole derivatives possess anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX), which are involved in the inflammatory cascade. A synthetic small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), has been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in cellular models. nih.gov It also demonstrated anti-inflammatory effects in animal models of inflammation. nih.gov The anti-inflammatory potential of 2,6-Dimethyl-1H-indole 3-methylbenzoate would depend on how its specific substitutions influence its interaction with inflammatory targets.
Anticonvulsant Activity:
The central nervous system is a common target for indole-containing compounds. A number of indole derivatives have been synthesized and screened for their anticonvulsant activity in various preclinical models. The mechanism of action for these compounds can vary, with some potentially modulating the activity of ion channels or neurotransmitter systems in the brain to reduce neuronal hyperexcitability. The presence of different substituents on the indole ring has been shown to be a critical determinant of anticonvulsant efficacy.
Table 2: Overview of Other Potential Pharmacological Activities of Indole Derivatives
| Pharmacological Activity | General Mechanism of Action | Relevance of Indole Scaffold |
| Anticholinesterase | Inhibition of acetylcholinesterase and/or butyrylcholinesterase, increasing acetylcholine levels. | The indole nucleus serves as a scaffold for designing inhibitors that can interact with the active sites of these enzymes. |
| Anti-inflammatory | Inhibition of pro-inflammatory enzymes (e.g., COX) or the production of inflammatory mediators (e.g., NO, TNF-α). nih.gov | The indole ring is a core structure in several established and experimental anti-inflammatory agents. |
| Anticonvulsant | Modulation of ion channels or neurotransmitter systems to reduce neuronal excitability. | Various synthetic indole derivatives have shown promise in preclinical models of seizures. |
This table provides a generalized overview based on various indole derivatives and does not represent specific data for 2,6-Dimethyl-1H-indole 3-methylbenzoate.
Advanced Applications and Future Research Trajectories for 2,6 Dimethyl 1h Indole 3 Methylbenzoate
Development as Molecular Probes and Chemical Sensing Agents
The inherent fluorescence of the indole (B1671886) ring system makes it an excellent platform for the development of molecular probes and chemical sensors. researchgate.netresearchgate.net Indole-based fluorescent probes are designed to exhibit changes in their photophysical properties, such as fluorescence intensity or wavelength, upon interaction with a specific analyte. nih.govmdpi.com This enables the detection and quantification of various chemical species in biological and environmental systems.
The 2,6-dimethyl-1H-indole core of the target compound can serve as a robust fluorophore. The methyl groups at the 2 and 6 positions can enhance the quantum yield and photostability of the indole fluorophore, while also influencing its solubility in different media. The 3-methylbenzoate (B1238549) group, on the other hand, can be strategically modified to incorporate a recognition element for a specific target analyte. For instance, the ester linkage could be designed to be cleaved by a particular enzyme, leading to a measurable change in fluorescence.
Future research in this area could focus on the synthesis of a library of analogues of 2,6-Dimethyl-1H-indole 3-methylbenzoate, where the methylbenzoate moiety is replaced with various receptor units for ions such as Zn²⁺, Fe³⁺, or environmentally relevant anions like cyanide. nih.govmdpi.com The development of such probes would be guided by the principles of photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), which are common mechanisms for fluorescence modulation in chemical sensors.
| Potential Analyte | Proposed Recognition Moiety | Sensing Mechanism |
| Metal Cations (e.g., Zn²⁺, Fe³⁺) | Polyamine or crown ether derivatives | Chelation-enhanced fluorescence |
| Anions (e.g., CN⁻, F⁻) | Lewis acidic centers (e.g., boronic acids) | Anion-induced fluorescence quenching or enhancement |
| pH | Ionizable groups (e.g., amines, phenols) | pH-dependent protonation/deprotonation affecting ICT |
| Enzymes | Enzyme-cleavable ester or amide linkages | Enzymatic reaction releasing the fluorophore |
Integration into Functional Materials and Nanotechnology (e.g., Responsive Polymers, Surface Coatings)
Indole derivatives are increasingly being integrated into functional materials and nanotechnology due to their unique electronic, optical, and biological properties. nih.govresearchgate.net The incorporation of indole units into polymer backbones can impart desirable characteristics such as thermal stability, conductivity, and fluorescence. acs.orgnih.gov In nanotechnology, indole-based compounds are being explored for applications in drug delivery and the formulation of nanoparticles. nih.govcitedrive.com
2,6-Dimethyl-1H-indole 3-methylbenzoate can be envisioned as a versatile monomer for the synthesis of novel functional polymers. The indole nitrogen and the ester group offer potential sites for polymerization. For instance, the indole nitrogen can participate in N-alkylation or N-arylation polymerization reactions, while the methylbenzoate group can be hydrolyzed to a carboxylic acid and subsequently used in condensation polymerizations to form polyesters or polyamides. The resulting polymers could exhibit interesting properties, such as high thermal stability and solution processability, making them suitable for applications in responsive polymers and surface coatings.
In the realm of nanotechnology, the amphiphilic nature of certain derivatives of 2,6-Dimethyl-1H-indole 3-methylbenzoate could be exploited for the self-assembly of nanoparticles for drug delivery. The hydrophobic dimethylindole core could encapsulate poorly water-soluble drugs, while a hydrophilic tail attached to the benzoate (B1203000) moiety could ensure stability in aqueous environments.
| Material Type | Role of 2,6-Dimethyl-1H-indole 3-methylbenzoate | Potential Application |
| Responsive Polymers | Monomer with tunable fluorescence and reactivity | Smart coatings that change color or fluorescence in response to stimuli |
| High-Performance Polyesters | Aromatic dicarboxylic acid monomer (after hydrolysis) | Engineering plastics with enhanced thermal stability |
| Drug Delivery Nanoparticles | Self-assembling amphiphilic building block | Encapsulation and targeted delivery of therapeutic agents |
Contribution to Complex Natural Product Total Synthesis and Expedited Drug Discovery Programs
The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products with significant biological activity. rsc.orgresearchgate.net The synthesis of complex indole alkaloids is a major focus of organic chemistry, and the development of novel indole building blocks is crucial for these endeavors. rsc.org Furthermore, the indole scaffold is a key component in a wide range of approved drugs, highlighting its importance in drug discovery programs. nih.govresearchgate.net
2,6-Dimethyl-1H-indole 3-methylbenzoate can serve as a valuable starting material or intermediate in the total synthesis of complex natural products. The specific substitution pattern on the indole ring can provide a strategic advantage in controlling the regioselectivity of subsequent reactions. The 3-methylbenzoate group can be readily converted into other functional groups, such as aldehydes, alcohols, or amides, which are common handles for further molecular elaboration.
In drug discovery, this compound can be used as a scaffold for the generation of libraries of novel compounds to be screened for biological activity. The dimethylindole core is a known pharmacophore in various therapeutic areas, and the methylbenzoate moiety provides a convenient point for diversification. High-throughput synthesis and screening of derivatives of 2,6-Dimethyl-1H-indole 3-methylbenzoate could lead to the discovery of new lead compounds for a variety of diseases.
Advanced Computational Design and Predictive Modeling for Next-Generation Analogues
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. nih.govdntb.gov.ua Techniques such as Density Functional Theory (DFT) and molecular docking are used to predict the properties and behavior of molecules, thereby guiding the design and synthesis of new compounds with desired characteristics. nih.govacs.org
For 2,6-Dimethyl-1H-indole 3-methylbenzoate, computational methods can be employed to predict its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity and photophysical behavior. Molecular docking simulations can be used to predict the binding affinity of this compound and its analogues to various biological targets, such as enzymes and receptors. nih.gov
These predictive models can accelerate the development of next-generation analogues with improved properties. For example, by computationally screening a virtual library of derivatives, researchers can identify candidates with enhanced binding affinity to a specific protein target or with optimized photophysical properties for sensing applications. This in silico approach can significantly reduce the time and resources required for experimental synthesis and testing. nih.gov
| Computational Method | Predicted Property | Application |
| Density Functional Theory (DFT) | Electronic structure, reactivity indices | Guiding synthetic modifications for desired electronic properties |
| Molecular Docking | Binding affinity and mode to biological targets | Identifying potential therapeutic targets and designing more potent analogues |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation between molecular structure and biological activity | Predicting the bioactivity of novel analogues |
Identification of Unexplored Reactivity Patterns and Biosynthetic Pathways in Natural Systems
The reactivity of the indole ring is well-established, with electrophilic substitution at the C3 position being the most common reaction. youtube.com However, the presence of substituents on the indole nucleus can significantly alter its reactivity, leading to unexplored chemical transformations. The biosynthesis of indole alkaloids in nature is a complex process that originates from the amino acid tryptophan. wikipedia.orgrsc.org
The 2,6-dimethyl substitution pattern in 2,6-Dimethyl-1H-indole 3-methylbenzoate may lead to novel reactivity patterns. For instance, the presence of the methyl group at the C2 position could influence the regioselectivity of electrophilic attack, potentially directing it to other positions on the indole ring. Investigating the reactivity of this compound under various reaction conditions could lead to the discovery of new synthetic methodologies for the functionalization of indoles.
From a biosynthetic perspective, while 2,6-Dimethyl-1H-indole 3-methylbenzoate itself may not be a known natural product, its structural motifs are found in nature. Understanding how microorganisms or plants synthesize substituted indoles is an active area of research. nih.gov This compound could be used as a chemical probe to study the enzymes involved in indole biosynthesis or to explore the possibility of engineering biosynthetic pathways to produce novel indole derivatives.
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for 2,6-Dimethyl-1H-indole 3-methylbenzoate?
- Methodology :
- Step 1 : Condensation of 3-formyl-1H-indole derivatives with methylbenzoate precursors under reflux in acetic acid with sodium acetate as a catalyst. This ensures efficient cyclization and esterification .
- Step 2 : Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) to isolate the product. Triethylamine (Et₃N) or DIPEA can enhance reaction efficiency in anhydrous DMF .
- Validation : Monitor reaction progress using TLC and confirm purity via melting point analysis .
Q. How should researchers characterize the structural integrity of 2,6-Dimethyl-1H-indole 3-methylbenzoate?
- Analytical Techniques :
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 2.1–2.5 ppm for methyl groups) .
- IR Spectroscopy : Identify ester carbonyl stretches (~1700 cm⁻¹) and indole N–H bends (~3400 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- PubChem Data : Cross-reference computed properties (e.g., InChIKey, SMILES) for validation .
Q. What biological roles have been reported for 3-methylbenzoate derivatives in experimental models?
- Key Findings :
- Inducer in Bacterial Systems : 3-Methylbenzoate (2 mM) induces protein expression in E. coli (e.g., AdnA transcription factor), validated via SDS-PAGE .
- Metabolite Profiling : In plant studies, 3-methylbenzoate correlates with fatty acid metabolism under shaded conditions, analyzed via hierarchical clustering of metabolomic data .
Advanced Research Questions
Q. How can reaction yields for 2,6-Dimethyl-1H-indole 3-methylbenzoate be optimized under varying catalytic conditions?
- Experimental Design :
- Catalyst Screening : Compare yields using DIPEA, Et₃N, or DMAP in DMF at −35°C to 30°C .
- DOE Approach : Vary molar ratios (1.0–1.2 equiv. of indole precursor) and reaction times (3–16 hrs) to identify optimal conditions .
- Post-Reaction Analysis : Use HPLC to quantify unreacted starting materials and adjust stoichiometry .
Q. What strategies resolve contradictions between computational predictions and experimental data for indole derivatives?
- Methodology :
- Iterative Refinement : Reconcile DFT-calculated spectra (e.g., NMR chemical shifts) with experimental data by adjusting solvation models or conformational sampling .
- Data Transparency : Share raw datasets (e.g., metabolomic profiles) via open repositories to enable cross-validation .
Q. How to design SAR studies for 2,6-Dimethyl-1H-indole 3-methylbenzoate analogs?
- Framework :
- Substituent Variation : Synthesize analogs with halogen (Cl, Br) or methoxy groups at positions 2 and 6. Assess bioactivity via in vitro assays (e.g., enzyme inhibition) .
- Statistical Modeling : Use PLS regression to correlate substituent electronic parameters (Hammett σ) with activity trends .
Q. Which statistical methods are suitable for interpreting metabolomic data involving 3-methylbenzoate derivatives?
- Approach :
- Cluster Analysis : Apply PCA or hierarchical clustering to group metabolites (e.g., fatty acids, unknowns) based on treatment conditions (e.g., shaded vs. open environments) .
- Multivariate Regression : Link metabolite abundance (e.g., α-linolenic acid) with physiological parameters (e.g., root nitrogen content) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
